

A Comprehensive Technical Guide to 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzaldehyde, identified by CAS number 7507-86-0, is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis.^[1] Its unique structure, featuring a reactive aldehyde group, a bromine atom, and a methoxy group on a benzene ring, makes it a versatile building block for constructing more complex molecules.^[1] This compound is not found in nature and is produced synthetically for its applications in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} It is also recognized as a useful biochemical for proteomics research.^[3] This guide provides an in-depth overview of its properties, synthesis, reactivity, and safety protocols, tailored for professionals in chemical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-Bromo-5-methoxybenzaldehyde** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference
CAS Number	7507-86-0	[1] [3] [4]
Molecular Formula	C ₈ H ₇ BrO ₂	[1] [3] [4] [5]
Molecular Weight	215.04 g/mol	[3] [4] [5] [6]
Appearance	White to light yellow crystalline powder/solid	[1]
Melting Point	71-76 °C	[1] [6]
Boiling Point	283.9 °C at 760 mmHg	[1]
Density	1.522 g/cm ³	[1]
Flash Point	125.5 °C	[1]
LogP	2.27	[1] [4]
¹ H NMR (CDCl ₃ , 400 MHz) δ	10.29 (s, 1H), 7.45 (d, J=3.0 Hz, 1H), 7.40 (d, J=3.0 Hz, 1H), 7.01 (dd, J=8.8, 3.0 Hz, 1H), 3.83 (s, 3H)	[7]
IR (Thin Film) cm ⁻¹	2979, 2936, 1724, 1643, 1590, 1569, 1465, 1285, 1238, 1194, 1156, 1097, 1019	[8]

Safety and Handling Information

Appropriate safety measures are critical when handling **2-Bromo-5-methoxybenzaldehyde**. The compound is classified with the following hazards.

Hazard Information	GHS Classification
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark) [6]
Hazard Statements	H302: Harmful if swallowed. [6] [9] H319: Causes serious eye irritation. [9]
Precautionary Statements	P264: Wash hands thoroughly after handling. [9] P270: Do not eat, drink or smoke when using this product. [9] P301+P317: IF SWALLOWED: Get medical help. [9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] P501: Dispose of contents/container to an approved waste disposal plant. [9]

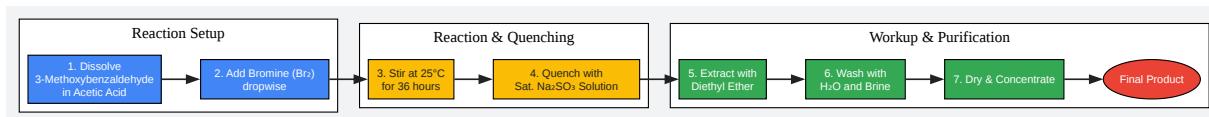
Standard personal protective equipment (PPE), including gloves, safety glasses or face shields, and a dust mask, should be used when working with this chemical in powder form.[\[6\]](#)

Synthesis and Experimental Protocols

2-Bromo-5-methoxybenzaldehyde is typically synthesized via the electrophilic bromination of 3-methoxybenzaldehyde. This method offers high yield and selectivity.

Experimental Protocol: Synthesis via Bromination of 3-Methoxybenzaldehyde

This protocol details a common laboratory-scale synthesis.[\[8\]](#)[\[10\]](#)


Materials:

- 3-Methoxybenzaldehyde (1.0 eq.)
- Bromine (1.2 eq.)
- Acetic acid

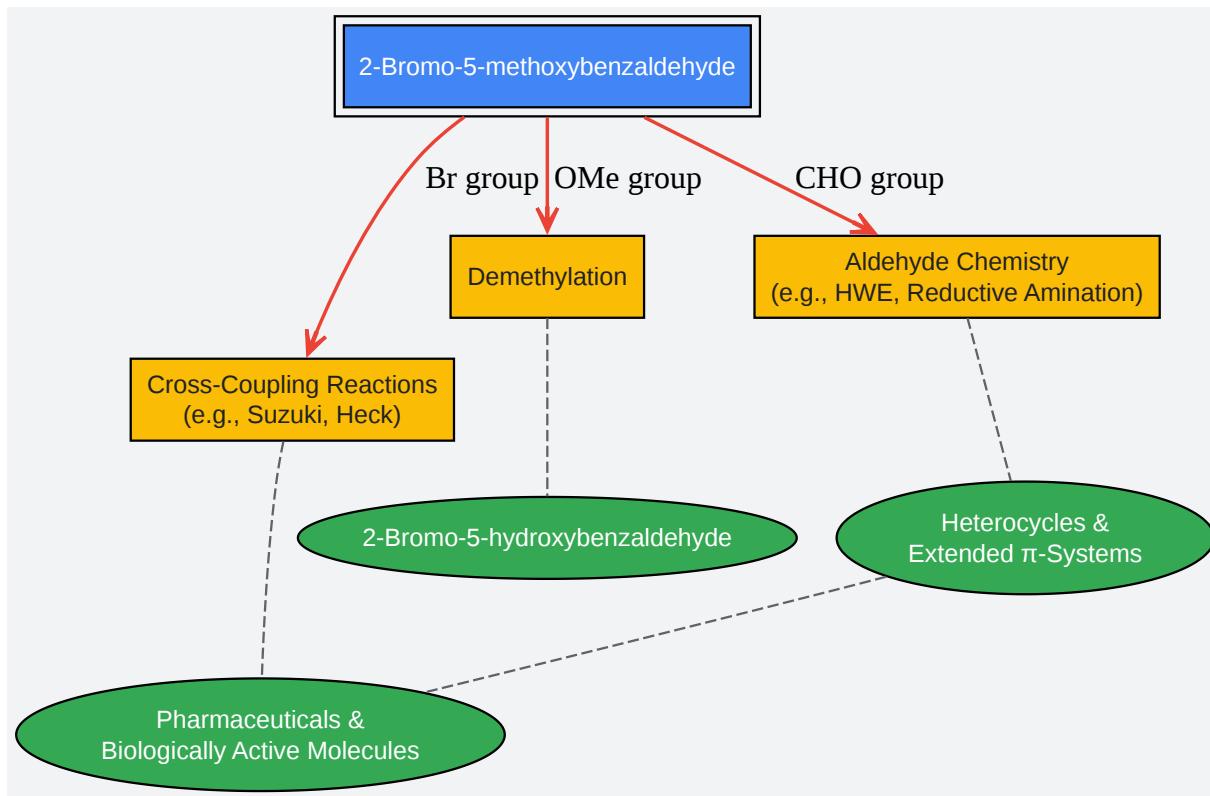
- Saturated sodium sulfite solution
- Diethyl ether
- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 3-methoxybenzaldehyde (1.0 eq.) in acetic acid in a round-bottom flask equipped with a stir bar.
- Slowly add bromine (1.2 eq.) dropwise to the stirring solution at room temperature (25 °C).
- Allow the reaction mixture to stir at 25 °C for 36 hours.
- Upon completion, quench the reaction by carefully adding saturated sodium sulfite solution until the orange color of excess bromine dissipates.
- Pour the mixture into water and transfer to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash sequentially with water (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **2-bromo-5-methoxybenzaldehyde** as a solid. The product can be further purified by recrystallization if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-5-methoxybenzaldehyde**.


Chemical Reactivity and Applications

The utility of **2-Bromo-5-methoxybenzaldehyde** stems from the distinct reactivity of its functional groups, making it a valuable intermediate.

- Aldehyde Group: Participates in standard aldehyde reactions such as oxidation, reduction, and the formation of imines and oximes. It is a key handle for building molecular complexity, for instance, through Wittig or Horner-Wadsworth-Emmons reactions.[8]
- Bromo Group: Can be substituted via nucleophilic aromatic substitution or, more commonly, used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
- Methoxy Group: Can be cleaved (demethylated) to reveal a phenol, which provides another site for functionalization.[11][12]

Its primary application is as an intermediate in the synthesis of high-value compounds, including:

- Pharmaceuticals: Used in the synthesis of benzimidazole quinolines and other biologically active heterocycles.[2][10]
- Agrochemicals: Serves as a precursor for various pesticides and herbicides.[1][2]
- Materials Science: Employed in the creation of functional materials and dyes.[2]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Bromo-5-methoxybenzaldehyde**.

Experimental Protocol: Demethylation to 2-Bromo-5-hydroxybenzaldehyde

This protocol demonstrates the conversion of the methoxy group to a hydroxyl group, a common subsequent reaction.[\[12\]](#)

Materials:

- **2-Bromo-5-methoxybenzaldehyde** (1.0 eq.)
- Boron tribromide (BBr_3) solution (e.g., 1M or 2M in dichloromethane) (1.0 eq.)
- Dichloromethane (DCM)

- Water
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve **2-bromo-5-methoxybenzaldehyde** (1.0 eq.) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add boron tribromide solution (1.0 eq.) to the cooled, stirring mixture.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.
- Cool the reaction back to 0 °C and quench carefully by the slow addition of water.
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers and wash with water (2x) and brine (1x).
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by flash column chromatography to obtain 2-bromo-5-hydroxybenzaldehyde.

Conclusion

2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0) is a synthetically valuable compound with a well-defined physicochemical profile and established synthetic routes. Its strategic combination of functional groups provides multiple avenues for chemical modification, cementing its role as a key building block for researchers in drug discovery, agrochemical science, and materials development. Proper adherence to safety protocols is essential for its

handling. This guide serves as a foundational resource for the effective and safe utilization of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-溴-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 2-Bromo-5-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 [chemicalbook.com]
- 11. nbinfo.com [nbinfo.com]
- 12. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267466#2-bromo-5-methoxybenzaldehyde-cas-number-7507-86-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com